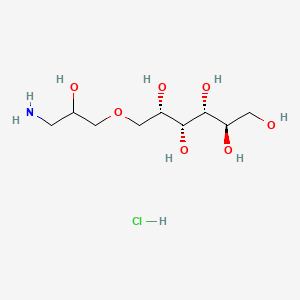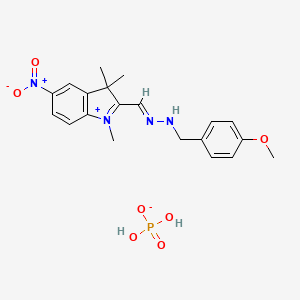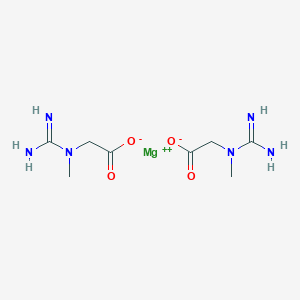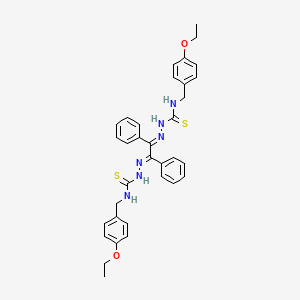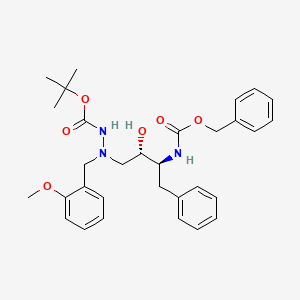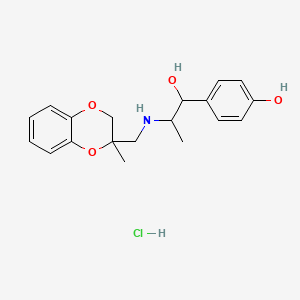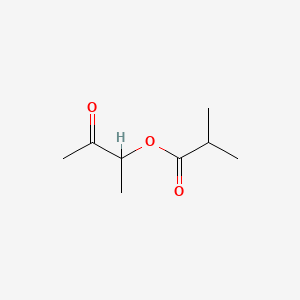
1-Methyl-2-oxopropyl isobutyrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-2-oxopropyl isobutyrate is an organic compound with the molecular formula C8H14O3 It is a member of the ester family, characterized by the presence of an ester functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Methyl-2-oxopropyl isobutyrate can be synthesized through esterification reactions. One common method involves the reaction of isobutyric acid with 1-methyl-2-oxopropanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of flow microreactors has been reported to provide a more sustainable and scalable approach to ester synthesis .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Methyl-2-oxopropyl isobutyrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester carbonyl carbon.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be employed in substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted esters or amides.
Wissenschaftliche Forschungsanwendungen
1-Methyl-2-oxopropyl isobutyrate has diverse applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of other esters and related compounds.
Biology: The compound can be utilized in biochemical studies to investigate enzyme-catalyzed ester hydrolysis.
Industry: Used in the production of fragrances, flavors, and as a solvent in various industrial processes.
Wirkmechanismus
The mechanism of action of 1-methyl-2-oxopropyl isobutyrate involves its interaction with specific molecular targets. In biochemical contexts, the ester group can be hydrolyzed by esterases, leading to the formation of the corresponding alcohol and carboxylic acid. This hydrolysis reaction is crucial for its potential use as a prodrug, where the active drug is released upon enzymatic cleavage.
Vergleich Mit ähnlichen Verbindungen
1-Methyl-2-oxopropyl butyrate: Similar in structure but with a different alkyl chain length.
Methyl isobutyrate: Another ester with a simpler structure and different reactivity.
Uniqueness: 1-Methyl-2-oxopropyl isobutyrate is unique due to its specific ester structure, which imparts distinct chemical properties and reactivity. Its ability to undergo various chemical transformations makes it a valuable compound in synthetic organic chemistry.
Eigenschaften
CAS-Nummer |
85508-09-4 |
|---|---|
Molekularformel |
C8H14O3 |
Molekulargewicht |
158.19 g/mol |
IUPAC-Name |
3-oxobutan-2-yl 2-methylpropanoate |
InChI |
InChI=1S/C8H14O3/c1-5(2)8(10)11-7(4)6(3)9/h5,7H,1-4H3 |
InChI-Schlüssel |
GHZUTKPCCBPMOD-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C(=O)OC(C)C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[2-[4-[(4-Chlorophenyl)benzyl]piperazin-1-yl]ethoxy]ethyl 2-(3-benzoylphenyl)butyrate dihydrochloride](/img/structure/B12713175.png)
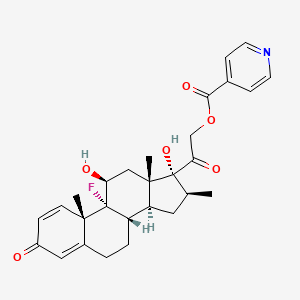
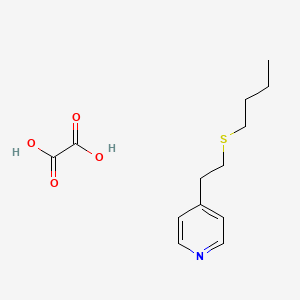
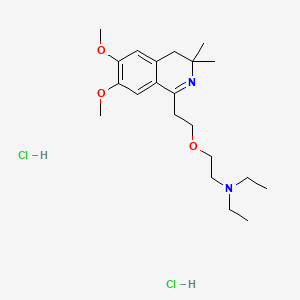
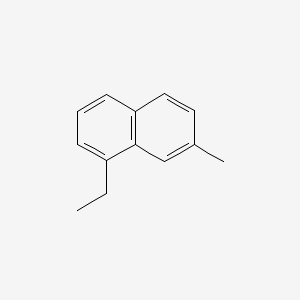
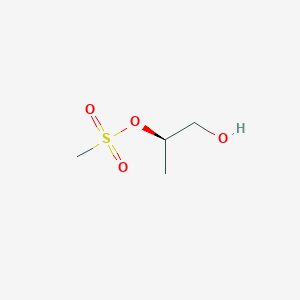
![3'-[[1-(6-Chloro-2,4-xylyl)-5-oxo-2-pyrazolin-3-yl]carbamoyl]-2-(m-pentadecylphenoxy)butyranilide](/img/structure/B12713208.png)
